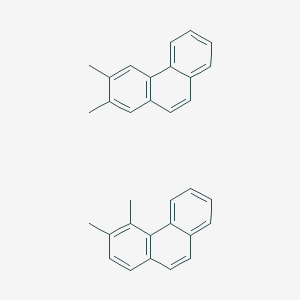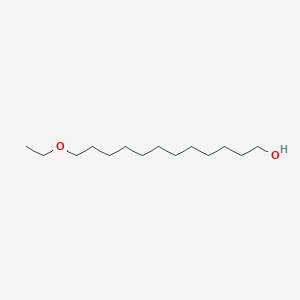
12-Ethoxydodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Ethoxydodecan-1-ol: is a fatty alcohol with the molecular formula C14H30O2 . It is a colorless, water-insoluble liquid that is often used in various industrial applications due to its surfactant properties. This compound is part of the broader class of fatty alcohols, which are known for their use in detergents, lubricants, and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethoxydodecan-1-ol typically involves the ethoxylation of dodecanol. This process includes the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include temperatures ranging from 120°C to 180°C and pressures of 1-2 atmospheres.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where dodecanol and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to ensure the desired degree of ethoxylation. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Ethoxydodecan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to yield hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products:
Oxidation: Produces dodecanoic acid or dodecanal.
Reduction: Yields dodecane.
Substitution: Forms compounds like dodecyl chloride or dodecyl bromide.
Applications De Recherche Scientifique
12-Ethoxydodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of 12-Ethoxydodecan-1-ol primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.
Comparaison Avec Des Composés Similaires
1-Dodecanol: A primary alcohol with similar surfactant properties but lacks the ethoxy group.
Hexadecan-1-ol: Another fatty alcohol with a longer carbon chain, leading to different physical properties and applications.
Octadecan-1-ol: Similar to hexadecan-1-ol but with an even longer carbon chain.
Uniqueness: 12-Ethoxydodecan-1-ol is unique due to the presence of the ethoxy group, which enhances its solubility and surfactant properties compared to other fatty alcohols. This makes it particularly valuable in applications requiring efficient emulsification and solubilization.
Propriétés
Numéro CAS |
51309-18-3 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
12-ethoxydodecan-1-ol |
InChI |
InChI=1S/C14H30O2/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
Clé InChI |
JHDRIKBVRZZHCU-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


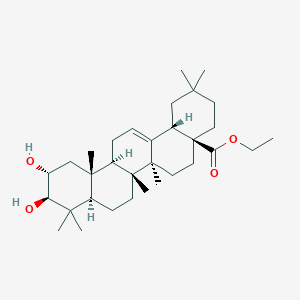
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
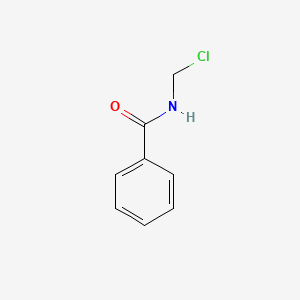
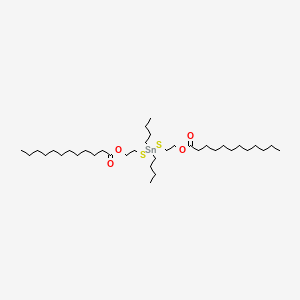
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)
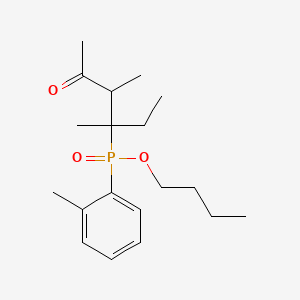
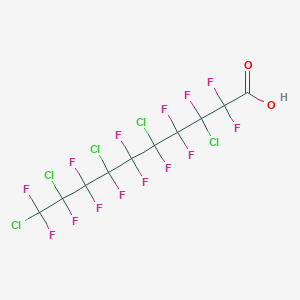
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
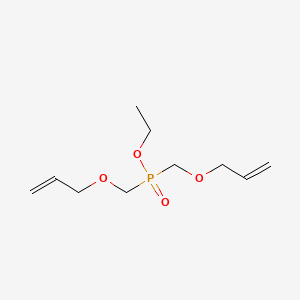
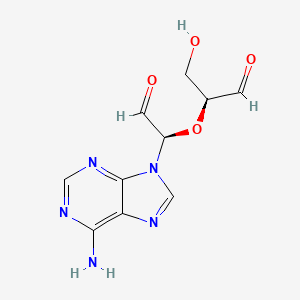
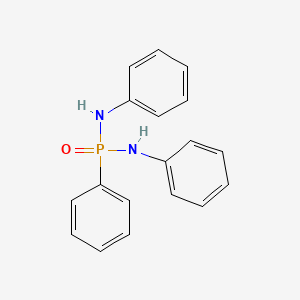
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
